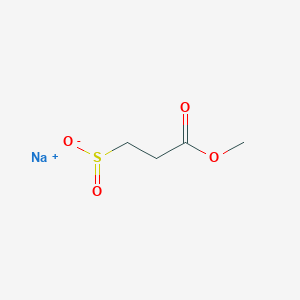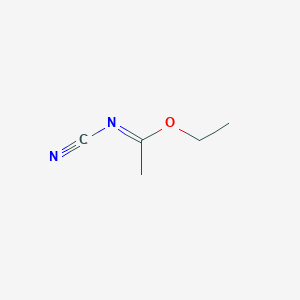
sodium;3-methoxy-3-oxopropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methoxy-3-oxopropane-1-sulfinate is an organic sulfur compound with the molecular formula C4H9NaO4S. It is commonly used as a reagent in organic synthesis, particularly for the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-methoxy-3-oxopropane-1-sulfinate can be synthesized by reacting 3-methyl-1-propene-1-one with sodium bisulfite under alkaline conditions . The reaction typically involves dissolving the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stirring the mixture at room temperature overnight. The product is then extracted and purified through standard organic synthesis techniques .
Industrial Production Methods
Industrial production of sodium 3-methoxy-3-oxopropane-1-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated and purified using large-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methoxy-3-oxopropane-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aryl and benzyl halides to form sulfonimides.
Oxidation and Reduction Reactions: It can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with sodium 3-methoxy-3-oxopropane-1-sulfinate include aryl and benzyl halides, which react under basic conditions to form sulfonimides . The reactions are typically carried out in solvents like DMSO or acetonitrile, with the addition of a base such as sodium hydroxide to facilitate the reaction .
Major Products
The major products formed from reactions involving sodium 3-methoxy-3-oxopropane-1-sulfinate are sulfonimides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Sodium 3-methoxy-3-oxopropane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3-methoxy-3-oxopropane-1-sulfinate exerts its effects involves its ability to act as a nucleophile in substitution reactions. It reacts with electrophilic centers, such as aryl and benzyl halides, to form sulfonimides. The reaction typically proceeds through a nucleophilic substitution mechanism, where the sulfonate group attacks the electrophilic carbon, displacing the halide ion .
Comparison with Similar Compounds
Sodium 3-methoxy-3-oxopropane-1-sulfinate can be compared to other similar compounds, such as:
Sodium methanesulfinate: Another sulfonate compound used in organic synthesis.
Sodium p-toluenesulfinate: Used in similar substitution reactions to form sulfonimides.
Sodium triflinate: A sulfonate compound with applications in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles. Sodium 3-methoxy-3-oxopropane-1-sulfinate is unique in its ability to form sulfonimides under mild conditions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;3-methoxy-3-oxopropane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFALDKKMHFLT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCS(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)

![(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione](/img/structure/B7839915.png)
![4-[(1S)-1-amino-2-methylpropyl]hepta-1,6-dien-4-ol](/img/structure/B7839918.png)


![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)



![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7839987.png)
![[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride](/img/structure/B7839993.png)


